Acetovaltrate vs. Valtrate and 1-β-Acevaltrate: Differential Inhibition of Rat P-Type ATPases
In a direct head-to-head comparison, acetovaltrate, valtrate, and 1-β-acevaltrate were evaluated for their inhibitory effects on rat P-type ATPases [1]. While all three compounds inhibited Na+/K+-ATPase and H+/K+-ATPase, they displayed distinct potency and selectivity profiles. For Na+/K+-ATPase from rat brain hemispheres (α2/α3 isoforms), valtrate was 2.2-fold more potent than acetovaltrate (IC50: 19.4 µM vs 42.3 µM) [1]. Conversely, for H+/K+-ATPase from gastric epithelium, acetovaltrate produced the highest percent inhibition at 100 µM [1]. None of the compounds affected SERCA (Ca2+-ATPase) activity at 100 µM [1].
| Evidence Dimension | Inhibition of rat Na+/K+-ATPase (brain α2/α3 isoforms) |
|---|---|
| Target Compound Data | Acetovaltrate IC50 = 42.3 µM |
| Comparator Or Baseline | Valtrate IC50 = 19.4 µM; 1-β-Acevaltrate IC50 = 38.3 µM |
| Quantified Difference | Valtrate is 2.2× more potent than acetovaltrate for this isoform |
| Conditions | In vitro enzymatic assay using rat brain hemisphere preparations |
Why This Matters
For researchers studying Na+/K+-ATPase modulation, acetovaltrate offers lower potency at brain isoforms compared to valtrate, which may be advantageous for minimizing off-target effects in non-neuronal tissues or for isoform-specific investigations.
- [1] Bettero GM, Salles L, Figueira RM, et al. In vitro effect of valepotriates isolated from Valeriana glechomifolia on rat P-type ATPases. Planta Med. 2011;77(15):1702-1706. View Source
